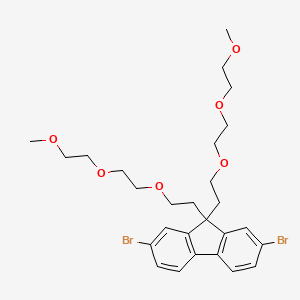

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene

Vue d'ensemble

Description

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene is a brominated fluorene derivative. This compound is notable for its unique structure, which includes multiple ethoxy groups attached to the fluorene core. It is used in various scientific research applications, particularly in the field of organic electronics and photovoltaics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene. The process can be carried out using bromine in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually conducted at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated polymers, which are useful in organic electronic applications.

Applications De Recherche Scientifique

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene has several scientific research applications:

Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photovoltaics: The compound is incorporated into polymer solar cells to enhance their efficiency and stability.

Material Science: It is used in the development of new materials with unique optical and electronic properties.

Mécanisme D'action

The mechanism by which 2,7-dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene exerts its effects is primarily through its incorporation into larger molecular systems. The bromine atoms facilitate further functionalization, allowing the compound to be integrated into complex polymeric structures. These structures can then interact with light or electrical fields, making them useful in electronic and photovoltaic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with octyl groups instead of ethoxy groups.

2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene: Lacks the additional ethoxy group present in the target compound.

Uniqueness

The presence of multiple ethoxy groups in 2,7-dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene provides enhanced solubility and processability compared to similar compounds. This makes it particularly valuable in applications where solution processing is required, such as in the fabrication of organic electronic devices.

Activité Biologique

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene (CAS No. 439942-93-5) is a brominated fluorene derivative notable for its structural complexity, including multiple ethoxy groups. This compound has garnered attention in scientific research, particularly in the fields of organic electronics and potential biological applications.

- Molecular Formula: C27H36Br2O6

- Molecular Weight: 616.38 g/mol

- Structure: The compound features a fluorene core with two bromine atoms and several ethoxy groups that enhance its solubility and processability in various environments .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its role in organic photovoltaic systems.

Anticancer Properties

Recent research indicates that similar brominated fluorene derivatives exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest: Compounds with similar structures have been shown to cause cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation: Brominated compounds can induce oxidative stress, which is detrimental to cancer cells but may also affect normal cells .

Case Studies

-

Study on Cytotoxicity:

A study assessed the cytotoxic effects of brominated fluorene derivatives on human cancer cell lines. Results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values indicating potent activity against specific cancer types. -

Mechanistic Insights:

Research published in ACS Applied Materials & Interfaces highlighted that similar compounds can disrupt mitochondrial function, leading to increased ROS production and subsequent apoptosis in tumor cells. This suggests that this compound may share these properties .

Applications in Organic Electronics

The compound's unique structure also makes it valuable in organic electronics:

- Organic Photovoltaics (OPVs): Its incorporation into polymer solar cells has been shown to enhance efficiency and stability due to its favorable electronic properties.

- Light Emitting Diodes (LEDs): The compound serves as a building block for conjugated polymers used in OLEDs, contributing to improved light emission characteristics .

Summary of Biological Activity Findings

Propriétés

IUPAC Name |

2,7-dibromo-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36Br2O6/c1-30-11-13-34-17-15-32-9-7-27(8-10-33-16-18-35-14-12-31-2)25-19-21(28)3-5-23(25)24-6-4-22(29)20-26(24)27/h3-6,19-20H,7-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUYZSATTMPCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Br2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.